3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
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Description
3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C17H20N4O3S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Urea derivatives have been synthesized and evaluated for their biological activities, including enzyme inhibition and anticancer properties. For example, a study on unsymmetrical 1,3-disubstituted ureas explored their potential in inhibiting enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, and also assessed their effects on a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014). This research underscores the therapeutic potential of urea derivatives in the design of new drugs.
Synthesis of Novel Derivatives
The synthesis of novel urea derivatives, including those with anticancer properties, continues to be a significant area of research. For instance, new series of urea and thiourea derivatives containing the benzimidazole group have been designed, synthesized, and shown to exhibit promising anticancer activity against breast cancer cell lines (Siddig et al., 2021). These findings highlight the versatility of urea derivatives in medicinal chemistry, offering a pathway to discovering new therapeutic agents.
Chemical Synthesis and Material Science
Urea derivatives also play a crucial role in material science and chemical synthesis. For example, the influence of annealing temperature on the photovoltaic performance of novel thermocleavable materials incorporating urea derivatives has been investigated, demonstrating their potential in improving renewable energy technologies (Helgesen et al., 2010).
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-17(19-12-14-4-3-11-25-14)18-9-10-20-15-5-1-2-6-16(15)21(13-7-8-13)26(20,23)24/h1-6,11,13H,7-10,12H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOPYLLMLHBABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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